molecular formula C16H14N4O B11745474 2-(1H-1,3-benzodiazol-2-yl)-N'-[(E)-phenylmethylidene]acetohydrazide

2-(1H-1,3-benzodiazol-2-yl)-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B11745474
M. Wt: 278.31 g/mol
InChI Key: ASYNSJCCMOFIGS-BOPFTXTBSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-N’-[(E)-phenylmethylidene]acetohydrazide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a benzodiazole ring and a hydrazide functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the condensation of 2-(1H-1,3-benzodiazol-2-yl)acetohydrazide with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-N’-[(E)-phenylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-N’-[(E)-phenylmethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-N’-[(E)-phenylmethylidene]acetohydrazide involves interactions with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-benzodiazol-2-yl)acetohydrazide
  • 2-(2H-1,2,3-benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one

Uniqueness

2-(1H-1,3-benzodiazol-2-yl)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific structural features, such as the combination of a benzodiazole ring and a hydrazide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[(Z)-benzylideneamino]acetamide

InChI

InChI=1S/C16H14N4O/c21-16(20-17-11-12-6-2-1-3-7-12)10-15-18-13-8-4-5-9-14(13)19-15/h1-9,11H,10H2,(H,18,19)(H,20,21)/b17-11-

InChI Key

ASYNSJCCMOFIGS-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC(=O)CC2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2

Origin of Product

United States

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